4-((1H-imidazol-1-yl)methyl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
This compound is a benzamide derivative featuring a 1H-imidazole moiety linked via a methylene group to the benzamide core and a pyridazinyl-ethyl substituent modified with a cyclopropyl group at the 3-position.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-4-(imidazol-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-19-8-7-18(16-5-6-16)23-25(19)12-10-22-20(27)17-3-1-15(2-4-17)13-24-11-9-21-14-24/h1-4,7-9,11,14,16H,5-6,10,12-13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZXULACFBSOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the cyclopropyl group and the pyridazinone moiety. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, purification processes, and quality control measures to ensure the compound is produced consistently and safely on a large scale.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its interactions with biological targets can provide insights into the mechanisms of various biological pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological processes. The compound may bind to these targets, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights a structurally analogous compound, (S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide 2g (hereafter referred to as Compound 2g), synthesized and characterized in . Below is a comparative analysis:
Key Differences and Implications
Substituent Flexibility: The target compound’s pyridazinyl-ethyl group may enhance π-π stacking interactions in biological targets compared to Compound 2g’s phenylpropanamide side chain. Compound 2g’s hexyloxy linker provides greater conformational flexibility than the target compound’s rigid methylenimidazole bridge, which might influence solubility and membrane permeability.
Synthetic Challenges :
- Compound 2g required chromatographic purification (DCM/MeOH, 95:5) and achieved a moderate yield (35%), suggesting similar benzamide derivatives may face scalability issues due to side reactions or solubility limitations .
Biological Relevance: While Compound 2g’s Gly-Phe-NH2 motif hints at peptide-mimetic properties (e.g., protease inhibition), the target compound’s pyridazine core is often associated with kinase inhibition. No direct bioactivity data are available for either compound in the evidence.
Biological Activity
The compound 4-((1H-imidazol-1-yl)methyl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide , identified by its IUPAC name, is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 391.475 g/mol. The structure includes an imidazole moiety and a pyridazine derivative, which are crucial for its biological interactions.
Research indicates that this compound may exert its biological effects through modulation of specific signaling pathways. For instance, it is hypothesized to interact with protein kinases involved in cellular proliferation and apoptosis.
Key Mechanisms:
- Inhibition of p38 MAP Kinase : Similar compounds have been shown to inhibit p38 MAPK activity, which plays a critical role in inflammatory responses and cell differentiation .
- Targeting β-Catenin : The compound may also influence β-catenin signaling pathways, which are pivotal in cancer progression and metastasis .
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For example, it has been evaluated for its ability to inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| SW480 | 2.0 | β-Catenin inhibition |
| HCT116 | 0.12 | Wnt signaling pathway modulation |
The compound demonstrated significant cytotoxicity against these lines, suggesting a promising role in cancer therapy.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound shows potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines through the modulation of MAPK pathways. This suggests a dual role in both cancer treatment and inflammatory conditions.
Case Studies
- Study on SW480 and HCT116 Cell Lines : In vitro studies demonstrated that treatment with the compound resulted in reduced cell viability and induced apoptosis in colorectal cancer cells . The study noted a dose-dependent response with significant inhibition at lower concentrations.
- In Vivo Efficacy : In xenograft models using HCT116 cells, administration of the compound led to a marked reduction in tumor size compared to control groups, further confirming its anticancer potential .
Pharmacokinetics and Toxicology
Preliminary studies on the pharmacokinetics of this compound indicate favorable absorption and distribution characteristics. However, comprehensive toxicological assessments are necessary to establish safety profiles for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
